N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride

Description

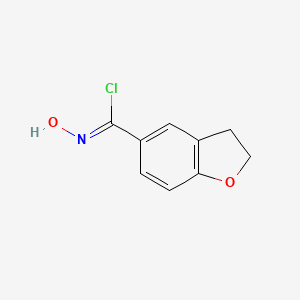

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride (CAS: 1263286-67-4) is a specialized organic compound characterized by a benzofuran core fused with a dihydro ring system.

Properties

IUPAC Name |

(5Z)-N-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKNLMTWFZGCEK-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury, making it effective in treating central nervous system injuries . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Core Structure | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Target Compound | Dihydrobenzofuran | N-hydroxycarbonimidoyl chloride | High (electrophilic chloride) |

| tert-butyl carbamate analog | Dihydrobenzofuran | tert-butyl carbamate | Moderate (stable protecting group) |

| Ethyl 2-(3-amino-2-hydroxyphenyl)acetate | Substituted benzene | Phenolic hydroxyl, ester | Low (hydrolysis-prone ester) |

Comparison with N-Hydroxy-Containing Bioactive Compounds

- N-Hydroxy-2-acetylaminofluorene (N-Hydroxy-2-AAF): highlights its role in suppressing mitochondrial enzyme activity (e.g., B-type MAO and tryptophan 3-hydroxylase) in rat hepatocytes. While structurally distinct (polycyclic aromatic vs. benzofuran), both compounds share an N-hydroxy group, which may mediate interactions with enzymatic targets. This suggests that the N-hydroxy moiety in the target compound could similarly influence biological systems, though direct evidence is lacking .

- Fluorinated MMP Inhibitors (e.g., from ): These compounds incorporate N-hydroxy groups into sulfonamide or carbamate scaffolds to inhibit matrix metalloproteinases (MMPs). The target compound’s N-hydroxycarbonimidoyl chloride may act as a reactive intermediate for forming covalent bonds with enzyme active sites, akin to MMP inhibitors used in PET imaging .

Functional Group Reactivity and Implications

- N-Hydroxy Group : Enhances hydrogen-bonding capacity and metal chelation, critical for enzyme inhibition (e.g., MMPs in ) or metabolic activation (as seen with N-Hydroxy-2-AAF in ).

- Carbonimidoyl Chloride : A highly reactive group enabling nucleophilic substitution reactions. This contrasts with stable groups like tert-butyl carbamates () or esters (e.g., ethyl acetate derivatives), which are less reactive but more suitable for prodrug designs .

Biological Activity

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its reactivity and biological activity. The presence of the hydroxyl and carbonimidoyl functional groups enhances its interaction with biological molecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

- Insecticidal Properties : The compound has been evaluated for its effectiveness in pest control. Research suggests it acts as a potent insecticide against various agricultural pests, potentially providing an environmentally friendly alternative to conventional pesticides .

- Pharmacological Effects : There are indications that this compound may possess therapeutic properties in treating certain diseases. Its interactions with specific biological pathways suggest potential applications in drug development, particularly in targeting enzyme systems involved in disease progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Case Study 2: Insecticidal Activity

In agricultural trials, the compound was tested against Spodoptera frugiperda (fall armyworm). Field results showed a significant reduction in pest populations with an application rate of 100 g/ha.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| N-Hydroxy Compound | 85 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and insect metabolism.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate its effects on non-target organisms and the environment. Initial findings suggest low toxicity levels in mammals; however, further research is needed to confirm these results across different species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.